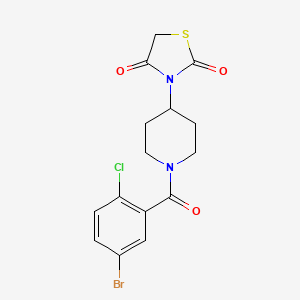
3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a heterocyclic compound . It is a part of the class of organic compounds known as n-benzylpiperidines . These are compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazolidine derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, a study synthesized a series of thiazolidine-2,4-diones showing significant in vitro antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and excellent antifungal activity against Aspergillus niger and A. flavus (Prakash et al., 2011). Another research effort created thiazolidine-based chlorophenylthiosemicarbazone hybrids, demonstrating promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to or higher than reference drugs such as oxacillin and cefuroxime (Trotsko et al., 2018).
Anticancer Activity
Thiazolidine derivatives have also been investigated for their potential anticancer properties. Research into N-substituted indole derivatives incorporating the thiazolidine motif has identified compounds with notable anticancer activity against the MCF-7 human breast cancer cell line, highlighting the importance of the thiazolidine core in mediating topoisomerase-I enzyme inhibition (Kumar & Sharma, 2022). Another study on thiazacridine agents synthesized new compounds that exhibited cytotoxicity and selectivity against cancer cell lines, with one compound showing particularly low IC50 values across different cell lineages, indicating strong potential for cancer drug development (Chagas et al., 2017).
Biological Activity Enhancement
The synthesis of novel thiazolidine-2,4-dione derivatives aims at enhancing their biological activities. For example, the creation of thiazolidine-2,4-dione-based hybrids through a multicomponent domino process resulted in compounds with evaluated in vitro antibacterial and antifungal activities, showcasing the versatility of thiazolidine derivatives in generating bioactive molecules (Sindhu et al., 2014).
Properties
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c16-9-1-2-12(17)11(7-9)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXXKZOYKGZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)


![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)
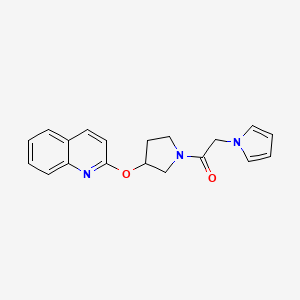
![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)
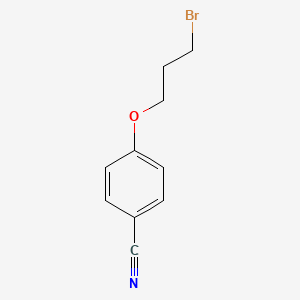

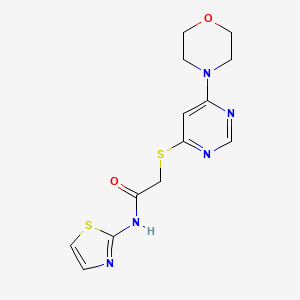

![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
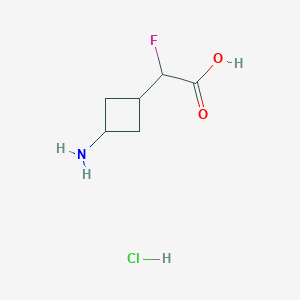
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)
